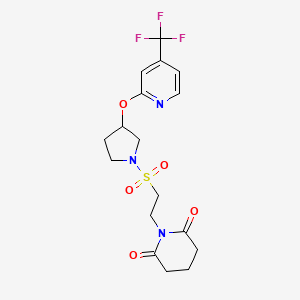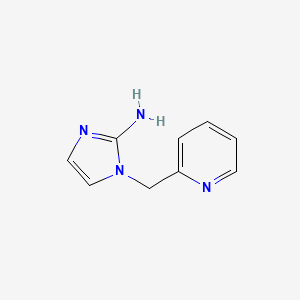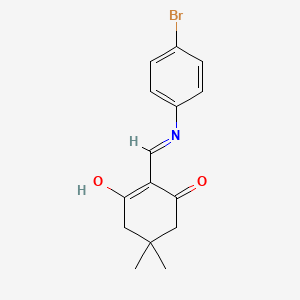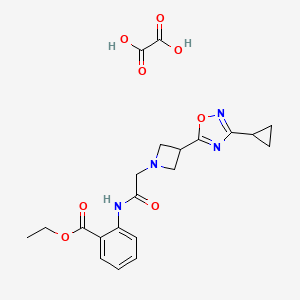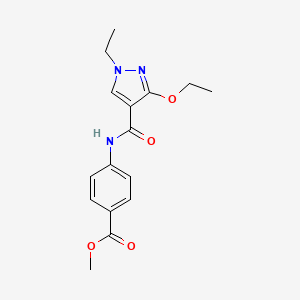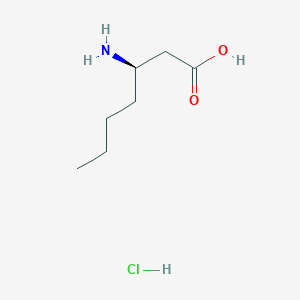![molecular formula C16H18N2O5S B2508846 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-39-8](/img/structure/B2508846.png)
6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative, which is a class of compounds known for their broad spectrum of biological activities. Quinolones are often explored for their potential as pharmaceuticals, particularly as antibacterial agents. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of the sulfonyl group and the dihydroquinoline moiety.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, they do provide insight into related synthetic methods for quinolone derivatives. For instance, the synthesis of ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid diastereomers is described, which involves a convergent route from (±)-m-tyrosine and can be performed on a multigram scale . This suggests that similar synthetic strategies could potentially be applied to the target compound, with modifications to introduce the sulfonyl and amino groups at the appropriate positions.
Molecular Structure Analysis
The molecular structure of quinolones is characterized by a bicyclic core consisting of a benzene ring fused to a pyridine ring, which in the case of the target compound is further modified with a 4-oxo group and a carboxylic acid moiety. The presence of the sulfonyl group linked to an ethyl(2-methylprop-2-en-1-yl)amino chain would likely influence the compound's electronic properties and could affect its binding affinity to biological targets. The stereochemistry of the compound is not detailed in the provided papers, but it would be an important factor in its biological activity.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of the target compound specifically. However, quinolone derivatives are known to undergo various chemical reactions, including cyclization, which is a key step in the synthesis of related compounds such as prulifloxacin's key intermediate . The sulfonyl group in the target compound could also undergo reactions typical of sulfonamides, such as substitution or elimination, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred based on the properties of similar quinolone derivatives. These compounds typically exhibit good solubility in polar organic solvents and may have varying solubility in water depending on the substituents present. The presence of the carboxylic acid group suggests the compound could exist in different ionization states depending on the pH, which would affect its solubility and absorption characteristics. The compound's melting point, boiling point, and stability would be influenced by the specific functional groups present and their arrangement in the molecule.
Scientific Research Applications
Chemical Synthesis and Modification
Synthesis of Quinolone Derivatives : Research has demonstrated the synthesis of various quinolone derivatives, a class to which 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs. These compounds are synthesized using different methods and serve as key intermediates in the production of biologically active substances (Ukrainets et al., 2014).
Antibacterial Applications : Certain quinolone derivatives, related to the compound , have been synthesized and identified as potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Anticancer Properties : Some quinolone derivatives have been synthesized and tested for their anticancer effects, particularly against the breast cancer MCF-7 cell line, showing significant activity (Gaber et al., 2021).
Chemical Modifications for Biological Activity : There is research on chemical modifications of quinolone sulfonyl derivatives to search for new biologically active substances. These studies open prospects for the synthesis of a variety of new compounds with different functional groups, potentially impacting properties like molecular weight, lipophilicity, and acidity (Tsapko, 2014).
Enantioseparation of Quinolone Derivatives : Research includes the enantioseparation of quinolone derivatives, which is significant for their potential application in antiviral treatments, particularly against HIV (Natalini et al., 2011).
properties
IUPAC Name |
6-[ethyl(2-methylprop-2-enyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-4-18(9-10(2)3)24(22,23)11-5-6-14-12(7-11)15(19)13(8-17-14)16(20)21/h5-8H,2,4,9H2,1,3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYORYHXXIDTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

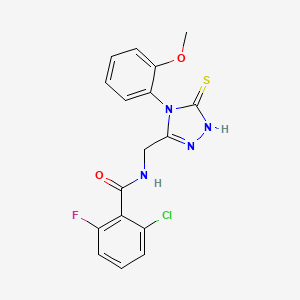
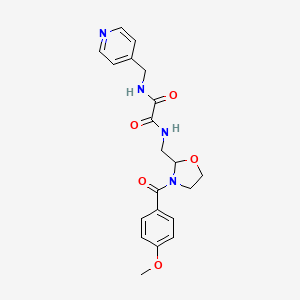
![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)
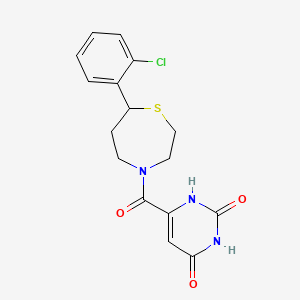
![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)
